molecular formula C12H10BrCl2N3O B280251 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Numéro de catalogue: B280251
Poids moléculaire: 363.03 g/mol
Clé InChI: SJVWGEOVNUKYBK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by the Bayer pharmaceutical company and has since been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties.

Mécanisme D'action

The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the inflammatory response, immune response, and cell survival. In the absence of an activating signal, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins known as IκBs. Upon activation, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound 11-7082 inhibits the activation of the NF-κB pathway by covalently modifying a key cysteine residue in the IKKβ kinase, which is a critical regulator of the pathway. This modification leads to the inhibition of IKKβ activity, preventing the phosphorylation and degradation of IκBs and subsequent activation of NF-κB.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 11-7082 are primarily related to its inhibition of the NF-κB pathway. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the expression of genes involved in cell survival and proliferation. This can lead to a reduction in inflammation, immune response, and cancer cell growth and proliferation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This compound has been extensively studied and has been shown to inhibit the pathway at low concentrations, making it a valuable tool for studying the role of NF-κB in various biological processes.
One limitation of using this compound 11-7082 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types at high concentrations, which can limit its use in certain experiments. Additionally, the covalent modification of IKKβ by this compound 11-7082 can lead to off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research involving 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. One area of interest is the development of more selective inhibitors of the NF-κB pathway. While this compound 11-7082 is a valuable tool for studying the pathway, its off-target effects can complicate experimental results. Developing more selective inhibitors could help to overcome this limitation.
Another potential future direction is the development of this compound 11-7082 analogs with improved pharmacokinetic properties. While this compound 11-7082 has shown promise in preclinical studies, its pharmacokinetic properties may limit its clinical utility. Developing analogs with improved bioavailability and half-life could help to overcome this limitation and improve the therapeutic potential of this compound.
Conclusion
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties, and has shown promise in preclinical studies. While there are limitations to using this compound 11-7082 in lab experiments, its specificity for the NF-κB pathway and potential for future development make it a valuable tool for studying the role of NF-κB in various biological processes.

Méthodes De Synthèse

The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. The intermediate is then reacted with 4-bromo-1-chlorobenzene in the presence of a base to form the final product. The synthesis of this compound 11-7082 is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most notable applications of this compound is its anti-inflammatory properties. This compound 11-7082 has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anticancer properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of this compound 11-7082 in cancer cells is thought to be through the inhibition of NF-κB signaling, which is known to promote cancer cell survival and proliferation.

Propriétés

Formule moléculaire

C12H10BrCl2N3O

Poids moléculaire

363.03 g/mol

Nom IUPAC

4-bromo-N-(2,4-dichlorophenyl)-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C12H10BrCl2N3O/c1-2-18-11(8(13)6-16-18)12(19)17-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,17,19)

Clé InChI

SJVWGEOVNUKYBK-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl

SMILES canonique

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.